(Trimethylsilyl)methyl cyanoacetate
Description
(Trimethylsilyl)methyl cyanoacetate is a silylated derivative of methyl cyanoacetate (NCCH₂CO₂CH₃), where the methyl ester group is replaced with a trimethylsilyl-methyl moiety. This modification introduces steric bulk and alters electronic properties, impacting reactivity and physical characteristics. Early structural assignments of silylated derivatives were debated, with corrections indicating O-silylation (attachment to the ester oxygen) rather than C-silylation . The compound’s structure likely enhances volatility and modifies solubility compared to non-silylated analogs, making it valuable in specialized synthetic applications.
Properties
CAS No. |
139521-71-4 |
|---|---|
Molecular Formula |
C7H13NO2Si |
Molecular Weight |
171.27 g/mol |
IUPAC Name |
trimethylsilylmethyl 2-cyanoacetate |
InChI |
InChI=1S/C7H13NO2Si/c1-11(2,3)6-10-7(9)4-5-8/h4,6H2,1-3H3 |
InChI Key |
OAFYYZQINGWBQR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COC(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Cyanoacetate
Differences :
Ethyl Cyanoacetate
Structure : NCCH₂CO₂CH₂CH₃.
Properties :
- Larger ester group reduces volatility compared to methyl cyanoacetate. Reactivity:
- In three-component reactions, ethyl cyanoacetate forms polycyclic spirooxindoles (e.g., compounds 4a–4g) instead of zwitterionic products, highlighting steric and electronic effects .
- Similar chemoselectivity to methyl cyanoacetate in heterocycle synthesis but with altered reaction pathways .
Differences :
- Steric Effects: The ethyl group in ethyl cyanoacetate is less bulky than the trimethylsilyl group, leading to divergent product distributions .
2-Trimethylsilylethyl 2-Cyanoacetate
Structure : NCCH₂CO₂CH₂CH₂Si(CH₃)₃ .
Properties :
- Contains a silyl group on an ethyl linker, balancing steric bulk and reactivity.
Applications : Used in protected ester synthesis, where the silyl group acts as a temporary protective moiety.
Differences :
- Substitution Site: The ethyl linker in 2-trimethylsilylethyl 2-cyanoacetate reduces steric hindrance near the reactive cyanoacetate group compared to (trimethylsilyl)methyl derivatives .
Trimethylsilyl Trimethylsiloxyacetate
Structure : (CH₃)₃SiOC(O)CH₂OSi(CH₃)₃ .
Properties :
- Fully silylated ester with enhanced thermal stability and hydrophobicity.
Applications : Used in silicone-based materials and as a derivatization agent in GC.
Differences :
- Electronic Effects: The absence of a cyano group reduces electron-withdrawing effects, limiting utility in condensations compared to (trimethylsilyl)methyl cyanoacetate .
Methyl(Trimethylsilyl)acetate
Structure : CH₃C(O)OCH₂Si(CH₃)₃ .
Properties :
- Volatile silylated ester used in GC analysis. Reactivity: Less reactive in nucleophilic substitutions due to the absence of a cyano group.
Differences :
- Functional Groups: The cyano group in (trimethylsilyl)methyl cyanoacetate activates the α-carbon for condensations, unlike methyl(trimethylsilyl)acetate .
Key Research Findings
Reactivity in Cyclization Reactions
- (Trimethylsilyl)methyl cyanoacetate’s steric bulk may hinder participation in zwitterionic pathways observed for methyl cyanoacetate, favoring alternative polycyclic products .
- In Knoevenagel condensations, the silyl group stabilizes intermediates but slows reaction rates compared to methyl/ethyl cyanoacetates .
Data Tables
Table 1: Physical Properties Comparison
Table 2: Reaction Outcomes with Different Esters
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